4-chloro-2-methyl-1H-imidazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

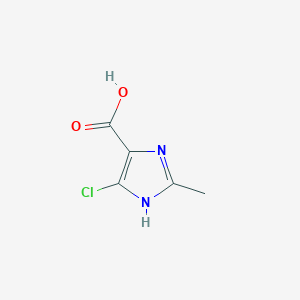

4-chloro-2-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound that contains an imidazole ring substituted with a chlorine atom at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-methylimidazole with carbon dioxide in the presence of a base to form the carboxylic acid derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product with the desired specifications .

Análisis De Reacciones Químicas

Carboxylic Acid Reactivity

The carboxylic acid group participates in classical acid-catalyzed and nucleophilic reactions:

Esterification

Reaction with alcohols under acidic or coupling conditions yields esters. For example:

4-Chloro-2-methyl-1H-imidazole-5-carboxylic acid+MeOHH+/SOCl2Methyl 4-chloro-2-methyl-1H-imidazole-5-carboxylate

Amidation

Reaction with amines forms amides:

Acid+R-NH2DCC, DMAP4-Chloro-2-methyl-1H-imidazole-5-carboxamide

-

Catalysts : Dicyclohexylcarbodiimide (DCC) or EDCI with DMAP .

-

Applications : Key for prodrug synthesis or enhancing bioavailability.

Decarboxylation

Thermal or oxidative decarboxylation removes CO₂ to form 4-chloro-2-methylimidazole:

AcidΔ/Cu2+4-Chloro-2-methylimidazole+CO2

-

Conditions : Heating at 150–200°C or copper catalysis.

Imidazole Ring Reactivity

The chloro substituent at position 4 and methyl group at position 2 influence electrophilic substitution patterns:

Nucleophilic Substitution

The chloro group undergoes displacement with nucleophiles (e.g., amines, alkoxides):

4-Cl+NH3EtOH, reflux4-Amino-2-methyl-1H-imidazole-5-carboxylic acid

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid exhibits antimicrobial properties. Its derivatives have been synthesized and tested for efficacy against various bacterial strains, demonstrating potential as a lead compound for developing new antibiotics.

Sedative and Anesthetic Properties

This compound is recognized as a metabolite of midazolam, a widely used anesthetic. Studies have shown that its structural characteristics contribute to its pharmacological effects, particularly in enhancing the sedative properties of related compounds. The understanding of its metabolic pathways is crucial for evaluating safety profiles and potential drug interactions in clinical settings.

Chemical Synthesis

Reactivity and Derivative Formation

The carboxylic acid functional group in this compound allows for typical organic reactions such as esterification and amide formation. These reactions are fundamental in organic synthesis, enabling the formation of various derivatives with altered biological activities.

| Reaction Type | Description |

|---|---|

| Esterification | Reacting with alcohols to form esters |

| Amide Formation | Reaction with amines to produce amides |

| Halogenation | Introduction of halogens to enhance reactivity |

Biological Research

Neuroprotective Studies

Recent studies have investigated the neuroprotective effects of imidazole derivatives, including this compound. These compounds have shown promise in protecting neuronal cells from ischemic damage, suggesting their potential use in treating neurodegenerative disorders .

GABA Uptake Inhibition

Research has explored the development of imidazole carboxylic acids as selective inhibitors of GABA uptake. This mechanism is significant for developing therapies targeting neurological conditions such as epilepsy and anxiety disorders .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several imidazole derivatives, including this compound. The results indicated that certain derivatives exhibited significant inhibitory effects against Gram-positive bacteria, suggesting their potential as novel antimicrobial agents.

Case Study: Neuroprotection

In a pharmacological screening approach, researchers identified that this compound could reduce neuronal damage following ischemic events in animal models. This finding highlights its therapeutic potential in ischemic stroke treatment.

Mecanismo De Acción

The mechanism of action of 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets are subjects of ongoing research .

Comparación Con Compuestos Similares

Similar Compounds

4-methyl-5-imidazolecarboxaldehyde: This compound has a similar imidazole core but differs in the functional groups attached to the ring.

2-methyl-1H-imidazole-4,5-dicarboxylic acid: Another related compound with two carboxylic acid groups instead of one.

Uniqueness

4-chloro-2-methyl-1H-imidazole-5-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to other imidazole derivatives. This makes it a valuable compound for specific applications where such properties are desired .

Actividad Biológica

4-Chloro-2-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, detailing its mechanisms, research findings, and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C6H6ClN3O2

- Molecular Weight : 175.58 g/mol

This compound features a chlorine atom at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 5-position of the imidazole ring. The presence of these functional groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It can bind to specific enzymes or receptors, modulating their activity. For instance:

- Antimicrobial Activity : The compound may inhibit enzymes involved in microbial growth, leading to its potential use as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that it may affect pathways involved in cancer cell proliferation and survival, although detailed mechanisms are still under investigation .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various strains of bacteria:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methicillin-susceptible S. aureus (MSSA) | 15 | 32 µg/mL |

| Methicillin-resistant S. aureus (MRSA) | 12 | 64 µg/mL |

| E. coli | 10 | 128 µg/mL |

| K. pneumoniae | 11 | 64 µg/mL |

These results indicate that the compound has a moderate antimicrobial effect against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. Research focused on its effects on cancer cell lines revealed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The IC50 values suggest that the compound effectively inhibits cell proliferation in these cancer types, warranting further investigation into its potential as a therapeutic agent .

Case Studies

Several case studies have documented the biological activities of this compound:

- Study on Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial efficacy of various imidazole derivatives, including this compound, against clinical isolates. The findings corroborated its potential as an effective antimicrobial agent against resistant strains .

- Evaluation of Anticancer Properties : Another study investigated the anticancer effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting that it may interfere with cellular mechanisms critical for cancer cell survival .

Propiedades

IUPAC Name |

5-chloro-2-methyl-1H-imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-2-7-3(5(9)10)4(6)8-2/h1H3,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHHGELVASWLKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.